molecular formula C7H13N3O B13321196 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13321196
M. Wt: 155.20 g/mol
InChI Key: PFFRJSGARUQGBO-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol
  • 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of amino and hydroxyl groups attached to the pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-10(2)9-5/h4,7,11H,3,8H2,1-2H3

InChI Key

PFFRJSGARUQGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(CN)O)C

Origin of Product

United States

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